Bis-hema ipdi
CAS No.: 42405-01-6
Cat. No.: VC0521406
Molecular Formula: C24H38N2O8
Molecular Weight: 482.574
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42405-01-6 |
---|---|
Molecular Formula | C24H38N2O8 |
Molecular Weight | 482.574 |
IUPAC Name | 2-Propenoic acid, 2-methyl-, 2-(((((1,3,3-trimethyl-5-(((2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)ethyl ester |
Standard InChI | InChI=1S/C24H38N2O8/c1-16(2)19(27)31-8-10-33-21(29)25-15-24(7)13-18(12-23(5,6)14-24)26-22(30)34-11-9-32-20(28)17(3)4/h18H,1,3,8-15H2,2,4-7H3,(H,25,29)(H,26,30) |
Standard InChI Key | JQRKAXLVSDRXNM-UHFFFAOYSA-N |
SMILES | C=C(C)C(OCCOC(NCC1(C)CC(C)(C)CC(NC(OCCOC(C(C)=C)=O)=O)C1)=O)=O |
Appearance | Solid powder |
Introduction
Chemical Structure and Identification
Bis-hema ipdi, registered under CAS number 42405-01-6, is synthesized from two key components: hydroxyethyl methacrylate (HEMA) and isophorone diisocyanate (IPDI). The resulting compound falls under the category of urethane dimethacrylates, which are recognized for their ability to form durable and flexible polymers upon polymerization.
Molecular Characteristics
The molecular structure of Bis-hema ipdi incorporates several functional groups that contribute to its distinctive properties:
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₈N₂O₈ |
Molecular Weight | 482.574 g/mol |
IUPAC Name | 2-[[1,3,3-trimethyl-5-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]cyclohexyl]methylcarbamoyloxy]ethyl 2-methylprop-2-enoate |
Physical State | Solid powder |
Purity | >98% in commercial formulations |
The structure features methacrylate end groups connected by a central isophorone-derived segment through urethane linkages, creating a molecule with polymerizable terminal groups .
Synthesis and Preparation
Synthetic Pathway
The synthesis of Bis-hema ipdi typically involves a polyaddition reaction between hydroxyethyl methacrylate and isophorone diisocyanate. This reaction proceeds through the formation of urethane linkages as the hydroxyl groups of HEMA react with the isocyanate groups of IPDI.
The synthesis can be conducted under controlled conditions to ensure optimal yield and product purity:
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The reaction is typically performed in the presence of a catalyst, often dibutyltin dilaurate or tertiary amines
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Dry conditions are maintained throughout the process to prevent side reactions with moisture
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The final product can be purified through precipitation methods, often using solvents like diethyl ether to remove unreacted monomers and byproducts
Physical and Chemical Properties
Bis-hema ipdi exhibits several notable characteristics that make it valuable for various applications:
Property | Characteristic |
---|---|
Appearance | Solid powder |
Solubility | Soluble in DMSO, limited solubility in water |
Storage Stability | Stable at 0-4°C (short term) or -20°C (long term) |
Shelf Life | >3 years when stored properly |
Viscosity | Significantly lower than comparable methacrylates like Bis-GMA |
The viscosity of Bis-hema ipdi (12 Pa·s) is 99% lower than Bis-GMA (1200 Pa·s), which significantly impacts processing and application properties .
Polymerization Behavior
Degree of Conversion and Curing
Research has demonstrated that Bis-hema ipdi and its copolymers exhibit advantageous polymerization characteristics compared to other methacrylate-based systems. The compound undergoes free-radical photopolymerization via its methacrylate groups, often initiated by camphorquinone/tertiary amine systems.
Comparative studies of homopolymers have revealed:
Homopolymer | Degree of Conversion (%) |
---|---|
Bis-hema ipdi (HEMA/IPDI) | 48 |
Bis-GMA | 40 |
TEGDMA | Higher than both |
When copolymerized with TEGDMA, the degree of conversion improves significantly:
Copolymer Composition | Degree of Conversion (%) |
---|---|
HEMA/IPDI-TEGDMA (80:20) | 65 |
HEMA/IPDI-TEGDMA (60:40) | 73 |
Bis-GMA-TEGDMA (80:20) | 52 |
Bis-GMA-TEGDMA (60:40) | 66 |
These findings indicate that Bis-hema ipdi copolymers achieve higher conversion rates than comparable Bis-GMA systems, which is advantageous for many applications .
Network Formation and Crosslinking
The polymerization of Bis-hema ipdi results in network formation through:
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Covalent crosslinks from methacrylate double-bond polymerization
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Physical crosslinks through hydrogen bonds between urethane groups and hydroxyl residues
This dual crosslinking mechanism contributes to the enhanced physical properties of the resulting polymers .
Mechanical Properties of Bis-hema ipdi Polymers
Extensive research has been conducted on the mechanical properties of Bis-hema ipdi polymers, particularly in comparison to other dental and industrial polymers.
Flexural Properties
Material | Flexural Strength (MPa) |
---|---|
HEMA/IPDI homopolymer | 48 |
HEMA/IPDI-TEGDMA (80:20) | Not specified in data |
HEMA/IPDI-TEGDMA (60:40) | 102 |
Bis-GMA homopolymer | Not specified in data |
Bis-GMA-TEGDMA (80:20) | 96 |
Bis-GMA-TEGDMA (60:40) | 94 |
These results demonstrate that HEMA/IPDI-TEGDMA (60:40) copolymer exhibits superior flexural strength compared to Bis-GMA-based copolymers, making it particularly suitable for applications requiring structural integrity .
Hardness Properties
The hardness of various polymer systems has been investigated:
Material | Hardness (N/mm²) |
---|---|
HEMA/IPDI homopolymer | 217 |
HEMA/IPDI-TEGDMA (80:20) | 236 |
HEMA/IPDI-TEGDMA (60:40) | 208 |
Bis-GMA homopolymer | 73 |
Bis-GMA-TEGDMA (80:20) | 113 |
Bis-GMA-TEGDMA (60:40) | 93 |
Notably, Bis-hema ipdi homopolymers and copolymers demonstrate significantly higher hardness values than their Bis-GMA counterparts, suggesting superior resistance to deformation and wear .
Impact Strength
Material | Impact Strength (kJ/m²) |
---|---|
HEMA/IPDI homopolymer | 3.1 |
Bis-GMA homopolymer | Approximately 6.2 (twice that of HEMA/IPDI) |
The lower impact strength of Bis-hema ipdi homopolymers is attributed to their higher crosslink density, resulting in a more rigid structure with reduced ability to absorb impact energy .
Applications
Dental Materials
Bis-hema ipdi has found extensive application in dental materials, particularly in dental adhesives and composites. Its incorporation into copolymers enhances mechanical properties and durability compared to traditional formulations using Bis-GMA (Bisphenol A-glycidyl methacrylate) .
The advantages in dental applications include:
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Higher degree of conversion, which reduces residual monomer content
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Superior flexural strength in optimized formulations
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Enhanced hardness for improved wear resistance
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Lower water sorption, contributing to improved longevity in the oral environment
Cosmetic Applications
In the cosmetic industry, Bis-hema ipdi serves multiple functions:
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Binding: Ensures the cohesion of powdered products
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Film forming: Produces a continuous film on skin, hair, and/or nails
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Hair conditioning: Leaves hair easy to comb, supple, soft, and shiny
It is particularly valuable in nail products where its larger molecular structure, compared to HEMA alone, reduces potential skin penetration and sensitization risks .
Coatings and Adhesives
In coatings and adhesives, Bis-hema ipdi serves as a reactive diluent that improves flexibility and adhesion properties. Its relatively low viscosity facilitates processing and application, while the urethane linkages contribute to enhanced durability against environmental stressors.
Toxicological Endpoint | Finding |
---|---|
Eye Irritation | Mild irritant |
Skin Irritation | Mild irritant |
Sensitization Potential | Lower than unbound HEMA due to molecular size |
The larger molecular structure of Bis-hema ipdi compared to simple methacrylates reduces its ability to penetrate the skin, significantly decreasing the risk of sensitization and allergic reactions .
Comparative Advantages Over Other Methacrylates
Bis-hema ipdi offers several advantages over other commonly used methacrylates:
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Lower viscosity than Bis-GMA (12 Pa·s vs. 1200 Pa·s), facilitating handling and processing
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Higher degree of conversion in copolymers, reducing residual monomer content
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Enhanced hardness and flexural strength in optimized formulations
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Reduced sensitization potential compared to unbound HEMA due to larger molecular size
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Versatility across dental, cosmetic, and industrial applications
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